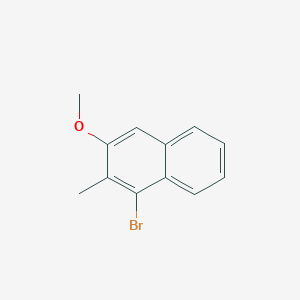
1-Bromo-3-methoxy-2-methylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-methoxy-2-methylnaphthalene is an organic compound with the molecular formula C12H11BrO It belongs to the class of bromonaphthalenes, which are derivatives of naphthalene substituted with a bromine atom
Vorbereitungsmethoden
The synthesis of 1-Bromo-3-methoxy-2-methylnaphthalene typically involves bromination and methylation reactions. One common method is the bromination of 3-methoxy-2-methylnaphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Bromo-3-methoxy-2-methylnaphthalene undergoes various chemical reactions, including:
-
Substitution Reactions: : It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
-
Oxidation Reactions: : The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide. This reaction is usually performed in acidic or basic conditions depending on the desired product.
-
Reduction Reactions: : The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Major products formed from these reactions include substituted naphthalenes, naphthoquinones, and reduced naphthalenes, which have various applications in organic synthesis and material science.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-methoxy-2-methylnaphthalene has several scientific research applications:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules
-
Biology: : The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated aromatic compounds.
-
Medicine: : Derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
-
Industry: : It is used in the production of dyes, pigments, and other specialty chemicals. Its brominated structure makes it useful in flame retardants and other industrial applications.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-methoxy-2-methylnaphthalene depends on the specific application and the target molecule. In general, the bromine atom can act as an electrophile, facilitating various substitution and addition reactions. The methoxy group can participate in electron-donating interactions, stabilizing reaction intermediates and influencing the overall reactivity of the compound.
In biological systems, the compound may interact with enzymes and receptors, modulating their activity through covalent or non-covalent interactions. The exact molecular targets and pathways involved vary depending on the specific biological context and the derivative used.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-methoxy-2-methylnaphthalene can be compared with other bromonaphthalenes and methoxynaphthalenes:
-
1-Bromo-2-methylnaphthalene: : Similar in structure but lacks the methoxy group, resulting in different reactivity and applications.
-
1-Bromo-2-methoxynaphthalene: : Similar but lacks the methyl group, affecting its physical and chemical properties.
-
2-Bromo-1-methoxynaphthalene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C12H11BrO |
|---|---|
Molekulargewicht |
251.12 g/mol |
IUPAC-Name |
1-bromo-3-methoxy-2-methylnaphthalene |
InChI |
InChI=1S/C12H11BrO/c1-8-11(14-2)7-9-5-3-4-6-10(9)12(8)13/h3-7H,1-2H3 |
InChI-Schlüssel |
FRRJQPFHMJGDTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2C=C1OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


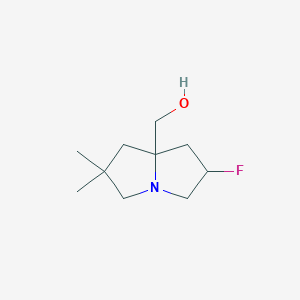
![3-Methoxy-N-methyl-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B15219297.png)
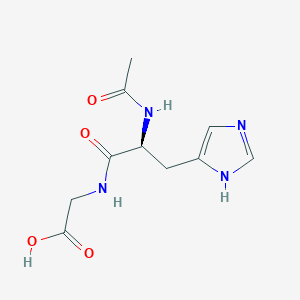

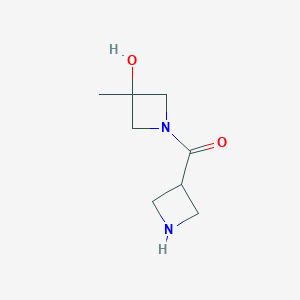

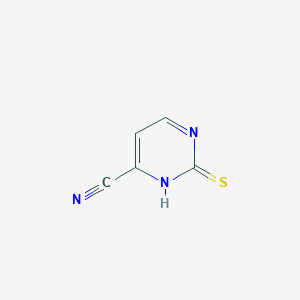
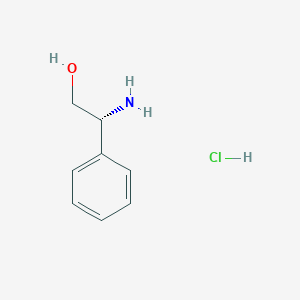
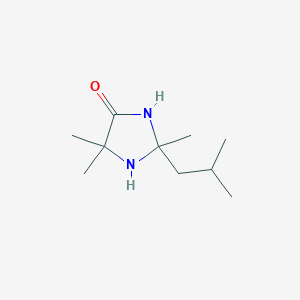
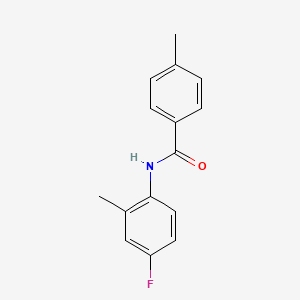
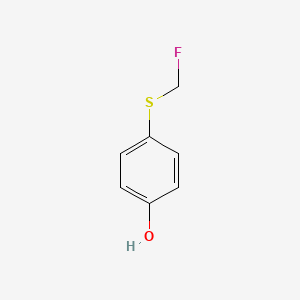
![5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine hydrochloride](/img/structure/B15219386.png)
![tert-Butyl (8aS)-6-oxo-7-(prop-2-yn-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B15219391.png)

